molecular formula C10H10N2O2 B12869555 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one

3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B12869555
M. Wt: 190.20 g/mol
InChI Key: YSMMFPKGQYGDPI-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from aniline derivatives, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions such as:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    4-Hydroxyquinoline: A hydroxylated derivative of quinoline.

    2-Aminoquinoline: An amino-substituted quinoline derivative.

Uniqueness

3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in various chemical reactions, making it a versatile compound for different applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-4-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14/h2-5,13H,11H2,1H3

InChI Key

YSMMFPKGQYGDPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)O

Origin of Product

United States

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